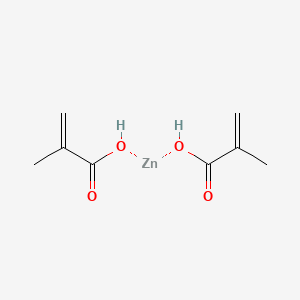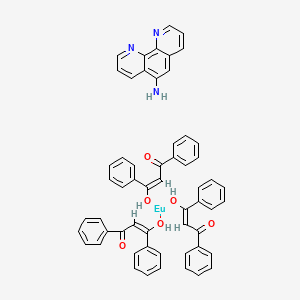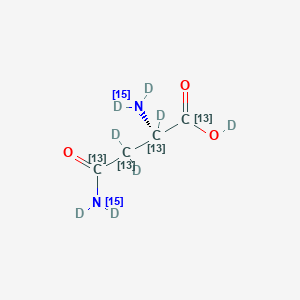
Tris(tetramethylcyclopentadienyl)samarium(III), 99.9%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetramethylcyclopentadienyl)samarium(III): Tris(tetramethylcyclopentadienyl) samarium , is a rare-earth organometallic compound. Its chemical formula is C₃H₉Sm . The compound features three tetramethylcyclopentadienyl (Cp*) ligands coordinated to a central samarium (Sm) atom. The Cp* ligands are cyclopentadienyl rings substituted with four methyl groups each. Samarium is a lanthanide element with atomic number 62.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Tris(tetramethylcyclopentadienyl)samarium(III) involves the reaction of samarium(III) chloride (SmCl₃) with three equivalents of tetramethylcyclopentadiene (Cp*H). The reaction typically occurs under an inert atmosphere and in a solvent such as toluene or tetrahydrofuran (THF).
Industrial Production Methods: Tris(tetramethylcyclopentadienyl)samarium(III) is not produced on an industrial scale due to its specialized applications and limited demand. it serves as a valuable catalyst in various chemical processes.
Analyse Chemischer Reaktionen
Reactivity: Tris(tetramethylcyclopentadienyl)samarium(III) undergoes various reactions, including:
Oxidation: It can participate in oxidation reactions, converting Cp* ligands to Cp*H.
Reduction: The compound can be reduced to form Cp* ligands.
Substitution: Ligand substitution reactions occur, replacing Cp* ligands with other ligands.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce Tris(tetramethylcyclopentadienyl)samarium(III) to generate Cp* ligands.
Substitution: Halogens (e.g., iodine, bromine) can replace Cp* ligands.
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields Cp* ligands, while substitution reactions lead to different Cp*-substituted samarium compounds.
Wissenschaftliche Forschungsanwendungen
Tris(tetramethylcyclopentadienyl)samarium(III) finds applications in:
Catalysis: It acts as a catalyst in organic transformations, such as C-C bond formation and polymerization reactions.
Materials Science: Researchers explore its use in designing novel materials with unique properties.
Medicine: Although not widely studied, its potential in medicinal chemistry warrants investigation.
Wirkmechanismus
The exact mechanism by which Tris(tetramethylcyclopentadienyl)samarium(III) exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways, influencing reaction pathways and selectivity.
Vergleich Mit ähnlichen Verbindungen
Tris(tetramethylcyclopentadienyl)samarium(III) stands out due to its Cp* ligands and samarium center. Similar compounds include Tris(cyclopentadienyl)samarium(III) , which lacks the methyl substituents on the Cp ligands .
Eigenschaften
Molekularformel |
C27H39Sm |
|---|---|
Molekulargewicht |
514.0 g/mol |
InChI |
InChI=1S/3C9H13.Sm/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
InChI-Schlüssel |
PVGFZJIEOXUPET-UHFFFAOYSA-N |
Kanonische SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



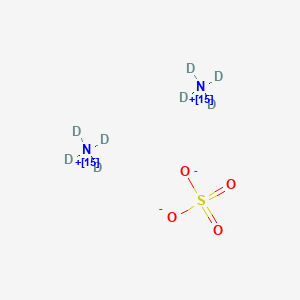
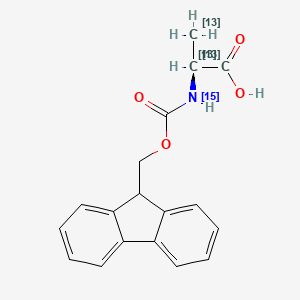

![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)

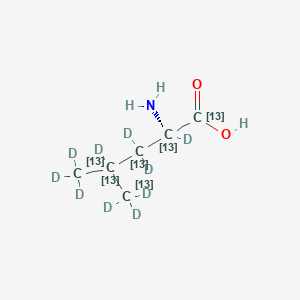
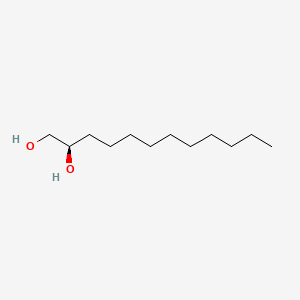
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
